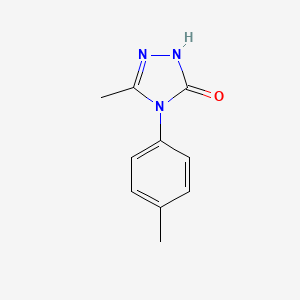
5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as MPAIT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAIT is a triazole derivative and is known for its unique structure and properties. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some derivatives of 1,2,4-triazol-3-one, including 5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and found to possess antimicrobial activities. These compounds have shown effectiveness against various microorganisms in laboratory settings (Bektaş et al., 2007).
Antioxidant Activity and Physicochemical Properties
Certain 1,2,4-triazol-3-one derivatives have been evaluated for their in vitro antioxidant activities. These studies include assessments of reducing power, free radical scavenging, and metal chelating activity, comparing the results to those of standard antioxidants (Yüksek et al., 2015).
Catalyst Activation and Transfer Hydrogenation
1,2,4-triazol-3-one derivatives have been utilized in catalyst activation processes. Research has shown these compounds to be effective in transfer hydrogenation reactions, a process important in the field of organic synthesis (Saleem et al., 2014).
Corrosion Inhibition
Triazole derivatives, including those related to this compound, have shown potential as corrosion inhibitors. They are particularly effective in protecting metals such as mild steel in acidic environments (Yadav et al., 2013).
Mecanismo De Acción
Target of Action
NSC687206, also known as 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one or 5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, is primarily a ubiquitin E1 (UBA1) inhibitor . UBA1 is an enzyme involved in the first step of ubiquitin-protein conjugation, playing a crucial role in cellular processes such as protein degradation, DNA repair, cell cycle regulation, and kinase modification .
Mode of Action
NSC687206 interacts with its target, UBA1, by inhibiting its activity. This inhibition disrupts the ubiquitin-protein conjugation process, leading to changes in various cellular processes that rely on this pathway
Biochemical Pathways
The primary biochemical pathway affected by NSC687206 is the ubiquitin-proteasome pathway . By inhibiting UBA1, NSC687206 disrupts the ubiquitination process, which can affect the degradation of proteins and other cellular processes . The downstream effects of this disruption can vary depending on the specific proteins and processes involved.
Propiedades
IUPAC Name |
3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVSWZAJBJHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

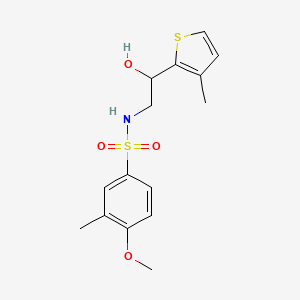
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)
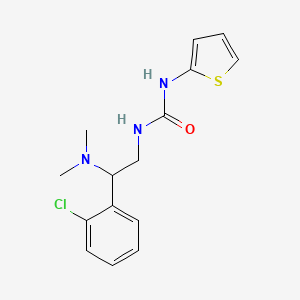
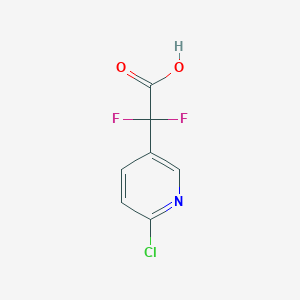
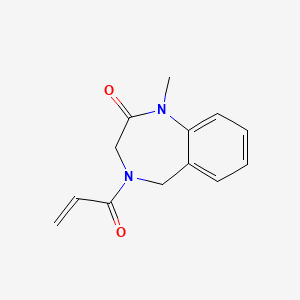
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)
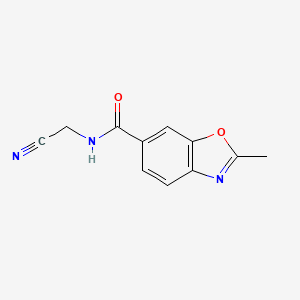
![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)
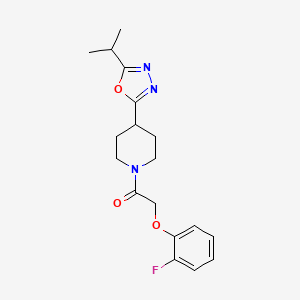
![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)
![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)